1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

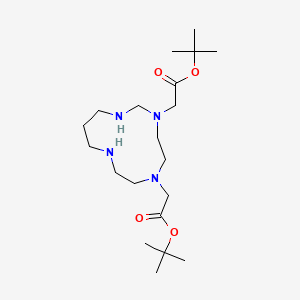

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic polyamine derivative of cyclen (1,4,7,10-tetraazacyclododecane) functionalized with two tert-butoxycarbonylmethyl (Boc) groups at the 1,4-positions. This compound serves as a critical intermediate in synthesizing medically relevant metal chelators, such as DO2A (1,4,7,10-tetraazacyclododecane-1,4-diacetic acid) and its analogs, by deprotecting the Boc groups to yield carboxylic acid functionalities . Its synthesis typically involves alkylating cyclen with tert-butyl bromoacetate under controlled conditions, yielding a hydrobromide salt that is later converted to the free base . The Boc groups enhance solubility and stability during synthetic steps, making this compound a versatile precursor for radiopharmaceuticals, MRI contrast agents, and fluorescent probes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production also focuses on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Substitution Reactions: The tert-butoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Complexation Reactions: The compound acts as a ligand and forms stable complexes with metal ions such as iron(II) and cobalt(II).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

Complexation: Metal salts like iron(II) chloride and cobalt(II) chloride are used in the presence of the ligand under mild conditions.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Metal Complexes:

Scientific Research Applications

Chemical Properties and Structure

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has the molecular formula C20H40N4O4 and is characterized by a tetraazacyclododecane core with two tert-butoxycarbonylmethyl substituents. This structure enables the compound to act as a versatile ligand for metal ions and a scaffold for drug design.

Metal Ion Chelation

One of the primary applications of this compound is in the field of metal ion chelation. The compound serves as a precursor for developing chelating agents such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and DO3A (1,4,7-triazacyclononane-1-acetic acid), which are widely used in medical imaging and radiotherapy. These chelators can form stable complexes with various metal ions (e.g., Gallium-68 for PET imaging), enhancing their utility in diagnostic applications .

Drug Development

The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of tetraazacyclododecane exhibit significant biological activity against various cancer cell lines. For instance, modifications to the tetraazacyclododecane structure have led to compounds that demonstrate promising inhibition rates against leukemia and CNS cancer cells . The ability to modify the functional groups attached to the core allows for the optimization of pharmacological properties.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a building block for synthesizing functionalized polymers. Its ability to coordinate with metal ions can be leveraged to create materials with specific properties such as magnetic responsiveness or enhanced mechanical strength. These materials find applications in drug delivery systems and smart materials .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to act as a ligand and form stable complexes with metal ions. The nitrogen atoms in the cyclic structure coordinate with the metal ions, stabilizing them and enhancing their reactivity. This property is exploited in various catalytic processes and in the development of new materials .

Comparison with Similar Compounds

Comparison with Similar Cyclen-Based Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane and related compounds:

Key Research Findings

Metal Coordination Behavior

- Gadolinium (Gd³⁺) Binding : 1,4-Bis-Boc-cyclen derivatives, when deprotected to DO2A, show lower Gd³⁺ stability constants (log K ~16–18) compared to DO3A (log K ~25) due to fewer coordinating carboxylates . However, their reduced denticity allows selective functionalization for targeted imaging .

- Gallium-68 (Ga³⁺) Labeling : AAZTA, a mesocyclic diazepane-based chelator, outperforms DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) in Ga-68 labeling kinetics due to its smaller cavity size and faster complexation kinetics at mild pH .

Data Tables

Table 1: Comparative Metal Binding Constants

| Compound | Gd³⁺ (log K) | Mn²⁺ (log K) | Ga³⁺ (log K) | |

|---|---|---|---|---|

| 1,4-H2do2a | 16.5 | 12.3 | 19.1 | |

| DO3A | 24.8 | 14.7 | 21.9 | |

| AAZTA | 18.2 | N/A | 23.5 |

Biological Activity

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, also known as DOTA-tris(t-Bu ester), is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its properties as a bifunctional chelator. This article explores the biological activity of this compound, focusing on its synthesis, applications in medical imaging, and its interactions at the cellular level.

Chemical Structure and Properties

This compound is derived from cyclen (1,4,7,10-tetraazacyclododecane) and is characterized by the presence of tert-butoxycarbonyl groups. Its chemical formula is C26H50N4O6 and it has a molecular weight of 478.68 g/mol. The compound's structure allows it to form stable complexes with various metal ions, making it useful in a range of applications.

Synthesis

The synthesis of this compound typically involves the alkylation of cyclen with tert-butyl bromoacetate under controlled conditions. The reaction yields a product that can be purified through simple column chromatography. This method has been reported to provide high yields and good regioselectivity for the desired product .

1. Metal Chelation and Imaging Applications

One of the primary biological activities of this compound is its ability to chelate metal ions such as gadolinium(III). This property is exploited in medical imaging techniques like Magnetic Resonance Imaging (MRI). The gadolinium complexes formed with DOTA derivatives serve as contrast agents that enhance imaging quality .

Table 1: Comparison of Imaging Agents

| Compound | Metal Ion | Application | Stability |

|---|---|---|---|

| DOTA-tris(t-Bu ester) | Gadolinium(III) | MRI Contrast Agent | High |

| NODAGA | Copper(II) | PET Imaging | Moderate |

| DO3A | Gallium(III) | Radiotherapy | High |

2. Cellular Uptake and Localization

Research indicates that DOTA-based compounds can be effectively internalized by cells. For instance, studies have shown that lanthanide complexes derived from DOTA can localize within the cell nucleus of NlH/3T3 cells. This internalization is crucial for applications in targeted drug delivery systems and photodynamic therapy .

Case Study 1: MRI Contrast Enhancement

In a study evaluating the efficacy of gadolinium-DOTA complexes in MRI imaging, it was found that these complexes provided significantly improved contrast in imaging soft tissues compared to traditional agents. The study highlighted the importance of the stability and kinetic inertness of these complexes in achieving reliable imaging results .

Case Study 2: Photodynamic Therapy

Another investigation focused on the application of DOTA derivatives in photodynamic therapy (PDT). The study demonstrated that upon activation with near-infrared light, these compounds could generate reactive oxygen species (ROS), leading to enhanced cytotoxic effects against cancer cells. This dual functionality—imaging and therapeutic—illustrates the versatility of DOTA derivatives in biomedical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane?

The synthesis typically involves functionalizing the cyclen macrocycle (1,4,7,10-tetraazacyclododecane) with tert-butoxycarbonylmethyl groups. A common method uses tert-butyl bromoacetate under basic conditions to alkylate the amine groups. Key steps include:

- Selective protection : Ensuring regioselective substitution at the 1,4-positions while avoiding over-alkylation.

- Purification : Chromatography or recrystallization to isolate the product from unreacted cyclen or byproducts .

- Yield optimization : Adjusting stoichiometry (e.g., 2:1 molar ratio of tert-butyl bromoacetate to cyclen) and reaction time (24–48 hours) under inert atmosphere .

Q. How can the purity and structure of the compound be validated?

- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., tert-butyl protons at δ 1.4 ppm, methylene groups at δ 3.2–3.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 400.56 for C20H40N4O4) .

- Elemental analysis : Matches calculated C, H, N percentages within 0.3% error .

Advanced Research Questions

Q. How do cis/trans isomerism and substituent positioning affect the chelation properties of this compound?

The 1,4-substitution pattern creates a distinct geometry compared to isomers like 1,7-bis(tert-butoxycarbonylmethyl) derivatives. For example:

- Coordination kinetics : The 1,4-isomer shows faster metal binding (e.g., with Gd3+ or 68Ga) due to reduced steric hindrance compared to 1,7-analogs .

- Thermodynamic stability : Stability constants (log K) for Gd3+ complexes of 1,4-derivatives exceed 18.5, outperforming DOTA (log K ~25) but requiring pH optimization for efficient labeling .

Table 1 : Stability constants (log K) of selected cyclen derivatives with Gd3+

| Ligand | log K (Gd3+) | Reference |

|---|---|---|

| DOTA | 25.3 | |

| 1,4-Bis(t-Boc-methyl) | 18.7 | |

| 1,7-Bis(t-Boc-methyl) | 17.9 |

Q. What methodologies resolve contradictions in radiolabeling efficiency between this compound and DOTA?

While DOTA remains the gold standard for radiopharmaceuticals, 1,4-bis(t-Boc-methyl) derivatives offer faster labeling under mild conditions:

- Kinetic studies : Radiolabeling with 68Ga at pH 3.5–4.0 achieves >95% yield in 10 minutes at 40°C, compared to DOTA’s 30-minute requirement at 95°C .

- Challenge : Lower thermodynamic stability may necessitate post-labeling purification (e.g., solid-phase extraction) to remove unbound isotopes .

Q. How can the impact of tert-butyl ester deprotection on in vivo biodistribution be evaluated?

- Controlled hydrolysis : Remove tert-butyl groups using trifluoroacetic acid to generate free carboxylates, enhancing hydrophilicity.

- Comparative imaging : Radiolabel both protected and deprotected forms (e.g., with 68Ga) and track biodistribution in murine models using microPET/CT. Data shows deprotected analogs exhibit reduced liver uptake (5% ID/g vs. 15% for protected forms) due to improved renal clearance .

Q. What strategies optimize relaxivity in Gd3+^{3+}3+ complexes of this ligand for MRI contrast?

Relaxivity (r1) depends on water exchange kinetics and molecular rigidity:

- Inner-sphere water molecules : The 1,4-substitution allows one coordinated water molecule (q = 1), with exchange rates (kex) ~108 s−1 at 37°C, comparable to DOTA-Gd .

- Second-sphere effects : Introducing PEGylated substituents increases rotational correlation time (τR), boosting r1 from 4.0 mM−1s−1 to 6.2 mM−1s−1 at 3T .

Q. How do structural modifications influence bacterial targeting in PET imaging?

Functionalizing the ligand with artificial siderophores (e.g., hydroxamate groups) enhances uptake in bacterial infections. For example:

- In vitro binding : 68Ga-labeled siderophore conjugates show nanomolar affinity (Kd = 2.3 nM) for Staphylococcus aureus .

- In vivo specificity : Biodistribution studies in infected mice reveal target-to-background ratios >8:1 in abscesses, outperforming non-targeted analogs .

Key Data Contradictions and Resolutions

- AAZTA vs. 1,4-Bis(t-Boc-methyl) cyclen : While AAZTA derivatives exhibit faster labeling kinetics, their lower thermodynamic stability (log K ~16.5 for Gd3+) limits clinical use compared to the more stable 1,4-bis(t-Boc-methyl) analogs .

- Isomer-dependent relaxivity : Cis-isomers of phosphonated analogs (e.g., DO2A2P) show 20% higher relaxivity than trans-isomers due to altered hydration geometry .

Properties

Molecular Formula |

C20H40N4O4 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3,6,9-tetrazacyclododec-6-yl]acetate |

InChI |

InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)14-23-11-10-21-8-7-9-22-16-24(13-12-23)15-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3 |

InChI Key |

DDQMYTWCHASSLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCCNCN(CC1)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.